molecular formula C19H14N2O3S B2879837 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 888409-65-2

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2879837
CAS RN: 888409-65-2
M. Wt: 350.39
InChI Key: JJVZHRREAWYPHU-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of many biologically active molecules and drugs .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Antimicrobial Activity

A study demonstrated the synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds using microwave irradiation. This environmentally benign procedure not only improved the reaction rate but also yielded significant antibacterial and antifungal activities against various bacterial strains (Raval, Naik, & Desai, 2012).

Chromium Detection in Living Cells

Another research explored the synthesis of a coumarin–pyrazolone probe for Cr3+ detection, highlighting its application in living cells. This study demonstrated the probe's ability to detect Cr3+ ions through a quick color response, proving its potential for biological and environmental monitoring applications (Mani et al., 2018).

Catalytic Applications

The use of N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide as a ligand to obtain bimetallic boron-containing heterogeneous catalysts has been reported. These catalysts demonstrated high activity in the Suzuki reaction in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings, indicating the versatility of related compounds in catalytic processes (Bumagin et al., 2019).

Synthesis of Thiazole Derivatives

The synthesis of thiazole derivatives bearing a coumarin nucleus has been investigated for their cytotoxic activity. Using ultrasound irradiation for rapid synthesis, these derivatives were shown to possess potent cytotoxic activity, highlighting their potential in developing therapeutic agents (Gomha & Khalil, 2012).

Antioxidant Activities

Research into the synthesis of novel indane-amide substituted derivatives, including pyrazole, pyrimidine, and 2-pyrone derivatives bearing a chromene nucleus, revealed their promising antioxidant activities. This study underscores the potential of such compounds in designing new antioxidant agents (Mohamed & El-Sayed, 2019).

Future Directions

Thiazole derivatives have been the focus of many research studies due to their diverse biological activities. Future research may focus on designing and synthesizing new thiazole derivatives with improved efficacy and safety profiles .

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-10-7-8-15-16(11(10)2)20-19(25-15)21-17(22)13-9-12-5-3-4-6-14(12)24-18(13)23/h3-9H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVZHRREAWYPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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